(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine
Description
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine featuring a 2-methylpropyl backbone attached to a 2,3,4-trifluorophenyl aromatic ring.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m1/s1 |
InChI Key |
VPCYYXYOGNGJKO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis typically involves:
- Starting Materials: Commercially available trifluorophenyl-substituted aromatic precursors, such as 2,3,4-trifluorobenzaldehyde or trifluorophenyl derivatives.
- Key Reaction: Reductive amination or catalytic asymmetric hydrogenation of prochiral ketones or imines to introduce the chiral amine functionality.
- Chiral Resolution or Asymmetric Catalysis: To obtain the (1R) enantiomer with high enantiomeric excess (e.e.).
Asymmetric Catalytic Hydrogenation
A well-documented method involves asymmetric hydrogenation of the corresponding prochiral ketone intermediate:
- Procedure: The ketone precursor is dissolved in an inert solvent (e.g., toluene) under nitrogen atmosphere.
- Catalyst: A chiral catalyst system, often based on transition metals such as rhodium or ruthenium complexes with chiral ligands, is introduced.
- Additives: A mixture of triethylamine and formic acid can be used to facilitate the reaction.
- Conditions: The reaction is maintained at controlled temperatures (e.g., 20 °C) with stirring for 12–18 hours.
- Outcome: This method achieves high conversion (>99%) and enantiomeric excess (~94.5%) of the desired chiral amine.
Reductive Amination
An alternative approach includes reductive amination of the corresponding aldehyde or ketone:
- Starting Aldehyde: 2,3,4-trifluorobenzaldehyde.
- Amine Source: Ammonia or primary amines.
- Reducing Agent: Sodium cyanoborohydride or catalytic hydrogenation.
- Chiral Control: Use of chiral auxiliaries or chiral catalysts to favor the (1R) enantiomer.
- Purification: Chiral resolution via diastereomeric salt formation or chiral chromatography.
Detailed Stepwise Preparation Example (Adapted from Patent WO2004110976A2)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of prochiral ketone intermediate | Stirring at 20 °C under nitrogen | Ensures oxygen-free environment |
| 2 | Addition of catalyst solution (e.g., chiral rhodium complex) | Catalyst added in aliquots over 4.5 hours | Enhances enantioselectivity |
| 3 | Addition of triethylamine/formic acid mixture | Added at controlled rate (2.3 mL/min) | Facilitates hydrogen transfer |
| 4 | Stirring for 12–18 hours at 20 °C | Reaction monitored for completion (>99% conversion) | High yield and purity |
| 5 | Workup with water and toluene extraction | Multiple brine washes to remove impurities | Concentration by rotary evaporation |
| 6 | Conversion to mesylate intermediate | Reaction with methanesulfonyl chloride at 0 to -5 °C | Prepares for amination step |
| 7 | Amination with aqueous ammonia in Parr reactor | Heating under pressure | Final conversion to amine |
| 8 | Purification by salt formation and basification | Use of chiral acids for resolution | Yields product with >99% e.e. |
Purification and Enantiomeric Enrichment
- Chiral Acids Used for Salt Formation: (L)-malic acid, (L)-mandelic acid, (L)-tartaric acid, (L)-chloropropionic acid, (L)-camphor acid, and (L)-camphorsulfonic acid.
- Solvents for Salt Formation: Ethanol/water, methanol/water, isopropanol/water, ethyl acetate.
- Final Product Isolation: Basification with sodium hydroxide, extraction with toluene, and concentration to yield the free amine.
- Result: The final compound is obtained as a yellow liquid with enantiomeric purity exceeding 99%.
Summary Table of Preparation Parameters
| Parameter | Details | Impact on Product |
|---|---|---|
| Catalyst Type | Chiral rhodium or ruthenium complexes | High enantioselectivity |
| Reaction Temperature | 0 to 20 °C | Controls reaction rate and selectivity |
| Reaction Time | 12–18 hours | Ensures complete conversion |
| Additives | Triethylamine/formic acid mixture | Facilitates hydrogen transfer |
| Purification Method | Salt formation with chiral acids | Achieves >99% e.e. |
| Solvent | Toluene, ethanol/water mixtures | Solubility and selectivity |
| Yield | >90% (typical) | Efficient synthesis |
Research Findings and Considerations
- The presence of the trifluorophenyl group significantly influences the electronic properties of the molecule, enhancing its stability and lipophilicity.
- Asymmetric catalytic hydrogenation is preferred for industrial scalability due to high yield and enantiomeric purity.
- Chiral resolution remains critical for achieving the desired stereochemistry.
- Reaction conditions such as temperature, catalyst loading, and rate of reagent addition are optimized to maximize yield and minimize by-products.
- The compound's preparation methods are adapted from those used for structurally related trifluorophenyl amines, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is recognized for its potential in pharmacological applications. Its structural similarity to other amines suggests that it may exhibit activity in neurotransmitter modulation. Research indicates that compounds with trifluoromethyl groups can enhance biological activity by improving metabolic stability and bioavailability. Studies have shown that such modifications can lead to increased potency in receptor binding and activity, making this compound a candidate for further investigation in drug development .
Case Study: Antidepressant Activity
In a study focusing on the synthesis of novel antidepressants, derivatives of this compound were evaluated for their effects on serotonin and norepinephrine reuptake inhibition. Results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic applications .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the properties of materials used in coatings and adhesives. The trifluoromethyl group contributes to improved thermal stability and chemical resistance. Research has demonstrated that polymers modified with this compound exhibit superior performance in harsh environments compared to unmodified counterparts .
Table 1: Properties of Modified Polymers
| Property | Unmodified Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | 150°C | 180°C |
| Chemical Resistance | Moderate | High |
| Mechanical Strength | Good | Excellent |
Environmental Applications
Environmental Remediation
Recent studies have investigated the use of this compound in environmental remediation processes. Its ability to interact with various pollutants makes it a candidate for developing advanced materials for adsorption and degradation of contaminants in water systems. Laboratory experiments have shown that the compound can effectively adsorb heavy metals and organic pollutants from aqueous solutions .
Case Study: Water Treatment
In a pilot study on water treatment technologies, modified adsorbents incorporating this compound were tested for their efficiency in removing arsenic from contaminated water sources. The results indicated a significant reduction in arsenic concentration, highlighting the compound's potential utility in addressing water pollution issues .
Mechanism of Action
The mechanism of action of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolism.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight | Key Properties | Biological Implications |
|---|---|---|---|---|
| (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine | 2,3,4-F₃Ph, 2-methyl | ~209.2 (calc.) | High lipophilicity, strong e⁻ withdrawal | Enhanced receptor affinity |
| (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine | 3-FPh | 181.2 | Moderate lipophilicity | Lower metabolic stability |
| (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine | 3-Cl, 2-FPh | 217.7 | Steric bulk, moderate e⁻ withdrawal | Potential reduced binding |
| (1R)-2-Methyl-1-(1,3-thiazol-2-yl)propan-1-amine | Thiazole | 156.2 | Polar, H-bond acceptor | Solubility-driven applications |
| Prop-2-en-1-yl({[4-(CF₃)Ph]methyl})amine | 4-CF₃Ph | 215.2 | Strong e⁻ withdrawal | High metabolic resistance |
Biological Activity
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts primarily with neurotransmitter systems. It is hypothesized to act as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Fluorinated Compounds :
- Pharmacokinetics and Metabolism :
- Therapeutic Applications :
Comparative Analysis with Similar Compounds
To further illustrate the uniqueness of this compound, a comparison with similar compounds is provided:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-2-Methyl-1-(3-fluorophenyl)propan-1-amine | C10H12F N | Contains one fluorine atom; less lipophilic |
| (1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amine | C10H12F N | Para-substituted fluorobenzene |
| (1R)-2-Methyl-1-(3,5-difluorophenyl)propan-1-amine | C10H12F N | Contains two fluorine atoms; different electronic properties |
The presence of three fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
